![molecular formula C18H19NO3S B2836122 Methyl 6-(benzo[b]thiophene-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034606-80-7](/img/structure/B2836122.png)
Methyl 6-(benzo[b]thiophene-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate
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Overview
Description
The compound appears to contain a benzo[b]thiophene moiety, which is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms, fused to a benzene ring . It also contains a spirocyclic structure, which is a compound in which two rings share a single atom, in this case, the “6-azaspiro[2.5]octane” part of the molecule. The “methyl carboxylate” groups are common in organic chemistry and are often involved in esterification reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
Benzo[b]thiophene derivatives are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions that “Methyl 6-(benzo[b]thiophene-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate” might undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Scientific Research Applications
- Anticancer Properties : Researchers have explored the potential of benzo[b]thiophene derivatives as anticancer agents. The unique structure of this compound could contribute to its cytotoxic effects against cancer cells .
- Anti-Inflammatory Activity : The thiophene ring system has been associated with anti-inflammatory properties. Investigating this compound’s anti-inflammatory potential could lead to novel drug candidates .
- Organic Field-Effect Transistors (OFETs) : Thiophene-based molecules play a crucial role in developing organic semiconductors. Understanding how this compound interacts with electronic devices could enhance OFET performance .
- Organic Light-Emitting Diodes (OLEDs) : The spirocyclic structure in this compound may contribute to its luminescent properties. Researchers could explore its use in OLED fabrication .
- Industrial Applications : Thiophene derivatives, including benzo[b]thiophene-based compounds, have been used as corrosion inhibitors in industrial chemistry and material science .
- Antimicrobial Effects : Investigating the antimicrobial properties of this compound could provide insights into its potential use in treating infections .
- Antihypertensive and Anti-Atherosclerotic Properties : The spirocyclic moiety might influence cardiovascular health. Further studies could explore its effects on blood pressure and atherosclerosis .
- Immune Activation : By introducing different substituents on the benzo[b]thiophene ring, researchers have designed benzo[b]thiophene-2-carboxamide derivatives as potential STING agonists. These compounds could activate the STING pathway, which plays a crucial role in immune responses .
- Therapeutic Potential : Researchers have synthesized 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline 2,5(1H,6H)dione thiophene derivatives. Investigating their pharmacological effects could reveal new therapeutic applications .
Medicinal Chemistry and Drug Development
Organic Electronics and Semiconductors
Corrosion Inhibition
Pharmacology and Therapeutics
STING Agonists
Novel Quinazoline Derivatives
Future Directions
properties
IUPAC Name |
methyl 6-(1-benzothiophene-2-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-22-17(21)13-11-18(13)6-8-19(9-7-18)16(20)15-10-12-4-2-3-5-14(12)23-15/h2-5,10,13H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQOWLUPTUYNSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(benzo[b]thiophene-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate |
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